SR 11302 SR 11302 SR11302 is a retinoid that is all-trans-retinoic acid in which the methyl group at position 9 is replaced by a 4-methylphenyl group. It is an inhibitor of activator protein-1 which exhibits antitumour effects in vivo. It has a role as an AP-1 antagonist and an antineoplastic agent. It is a retinoid, a member of toluenes and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to an all-trans-retinoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004505
InChI: InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Molecular Formula: C26H32O2
Molecular Weight: 376.5 g/mol

SR 11302

CAS No.:

Cat. No.: VC0004505

Molecular Formula: C26H32O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

SR 11302 -

Molecular Formula C26H32O2
Molecular Weight 376.5 g/mol
IUPAC Name (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
Standard InChI Key RQANARBNMTXCDM-DKOHIBGUSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Appearance A crystalline solid

Chemical and Structural Characteristics of SR 11302

Molecular Identity and Synthesis

SR 11302, chemically designated as (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, is a structural analog of all-trans-retinoic acid (ATRA) with a modified methyl group at position 9 replaced by a 4-methylphenyl moiety . This alteration confers unique binding properties, enabling selective inhibition of AP-1 while avoiding RAR activation . The compound’s molecular formula is C₂₆H₃₂O₂, with a molecular weight of 376.5 g/mol .

Table 1: Key Chemical Properties of SR 11302

PropertyDetails
Molecular FormulaC₂₆H₃₂O₂
Molecular Weight376.5 g/mol
SolubilitySoluble in DMSO and ethanol
Purity≥95%
Storage Conditions-20°C, protected from light

Structural Activity Relationship (SAR)

The tetraenoic acid backbone of SR 11302 is critical for its interaction with AP-1. The E,E,Z,E configuration of double bonds and the 4-methylphenyl group enhance its stability and specificity for AP-1 over RARs . Unlike ATRA, which activates both RARs and AP-1, SR 11302’s modifications prevent RARE (retinoic acid response element) transactivation, reducing off-target effects .

Mechanism of Action: AP-1 Inhibition and Beyond

AP-1 Transcription Factor Inhibition

AP-1, a dimeric transcription factor composed of Jun and Fos proteins, regulates genes involved in proliferation, apoptosis, and inflammation. SR 11302 binds to AP-1’s DNA-binding domain, preventing its interaction with target gene promoters . In hypoxic pulmonary artery endothelial cells, SR 11302 (1 μM) reduced aldosterone synthesis by 61.9% through AP-1 suppression, highlighting its role in modulating stress-responsive pathways .

Selectivity for RAR Isoforms

SR 11302 exhibits nanomolar affinity for RARα and RARγ but negligible binding to RARβ or RXRα . This isoform selectivity explains its lack of RARE activation and distinguishes it from pan-RAR agonists. In F9 embryonal carcinoma cells, SR 11302 failed to induce differentiation, further underscoring its RAR-independent mechanism .

Table 2: SR 11302’s Binding Affinity for Nuclear Receptors

ReceptorEC₅₀ (μM)Effect on Transcription
RARα>1No activation
RARβ>1No activation
RARγ>1No activation
RXRα>1No activation

Pharmacological Effects in Preclinical Models

In Vitro Studies

SR 11302 inhibits proliferation in T-47D breast cancer, Calu-6 lung cancer, and HeLa cervical cancer cells (IC₅₀: 10⁻⁶ M) . In Helicobacter pylori-infected gastric adenocarcinoma (AGS) cells, SR 11302 (2 μM, 24 hours) suppressed β-catenin and c-Myc expression, key drivers of oncogenesis .

In Vivo Efficacy

In Vldlr⁻/⁻ mice, oral administration of SR 11302 (0.5–1 mg/kg/day) reduced vascular lesion number by 48% and lesion size by 40% without toxicity . In a 4D lung cancer model, SR 11302 (1 μM) decreased metastatic lesions by 48–60% in H460, A549, and H1299 cell lines by impairing circulating tumor cell (CTC) viability .

Anti-Inflammatory and Cytoprotective Effects

In cholestatic liver injury models, SR 11302 (50 μM) restored endothelial nitric oxide synthase (NOS-3) activity, reducing caspase-3 activation and promoting hepatocyte survival . This effect was mediated by inhibition of AP-1-driven oxidative stress pathways .

Comparative Studies with Other Retinoids

SR 11302 vs. ATRA

Unlike ATRA, which activates both RARs and AP-1, SR 11302’s selective AP-1 inhibition avoids RARE-related side effects like teratogenicity . In DMBA/TPA-induced skin carcinogenesis models, SR 11302 suppressed papilloma formation by 70%, whereas RAR-selective agonists showed minimal efficacy .

Synergy with Chemotherapeutic Agents

Co-treatment with SR 11302 and paclitaxel enhanced apoptosis in A549 lung cancer cells by downregulating survivin and Bcl-2 . Similarly, in hepatic models, SR 11302 potentiated the antifibrotic effects of obeticholic acid by modulating TGF-β/AP-1 crosstalk .

Clinical Implications and Future Directions

Challenges and Optimization

Poor aqueous solubility and rapid clearance limit its bioavailability. Nanoparticle-based formulations and prodrug derivatives are under investigation to improve pharmacokinetics .

Unanswered Questions

  • Dose-Dependent Effects: Higher doses (≥10 μM) paradoxically increased migration in A549 cells .

  • Tissue-Specific Responses: SR 11302’s impact on non-cancerous tissues remains underexplored.

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